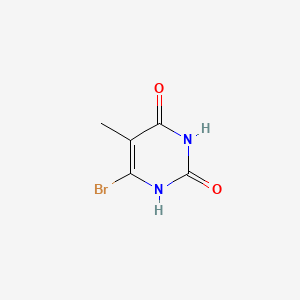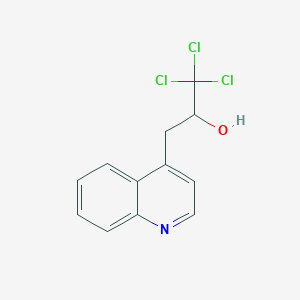
1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL is a chemical compound with the molecular formula C12H10Cl3NO It is known for its unique structure, which includes a quinoline ring attached to a trichloropropanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL typically involves the reaction of quinoline derivatives with trichloropropanol under specific conditions. One common method includes the following steps:
Starting Materials: Quinoline and trichloropropanol.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the trichloropropanol moiety into other alcohols or hydrocarbons.
Substitution: The chlorine atoms in the trichloropropanol moiety can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Ammonia (NH3), thiols (R-SH).
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted trichloropropanol compounds.
Aplicaciones Científicas De Investigación
1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The quinoline ring is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the trichloropropanol moiety may interact with enzymes and proteins, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-TRICHLORO-3-(QUINOLIN-2-YL)PROPAN-2-OL: Similar structure but with the quinoline ring attached at a different position.
1,1,1-TRICHLORO-3-(PYRIMIDIN-4-YL)PROPAN-2-OL: Contains a pyrimidine ring instead of a quinoline ring.
Uniqueness
1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL is unique due to its specific quinoline attachment, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
6338-93-8 |
|---|---|
Fórmula molecular |
C12H10Cl3NO |
Peso molecular |
290.6 g/mol |
Nombre IUPAC |
1,1,1-trichloro-3-quinolin-4-ylpropan-2-ol |
InChI |
InChI=1S/C12H10Cl3NO/c13-12(14,15)11(17)7-8-5-6-16-10-4-2-1-3-9(8)10/h1-6,11,17H,7H2 |
Clave InChI |
UHPNIRAMQCYUHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)CC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


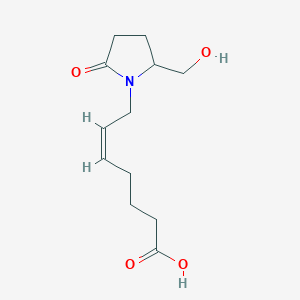
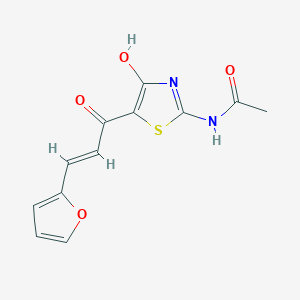
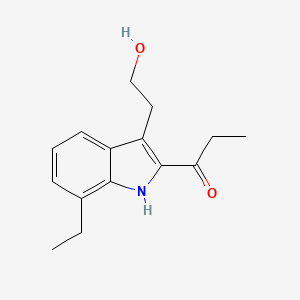
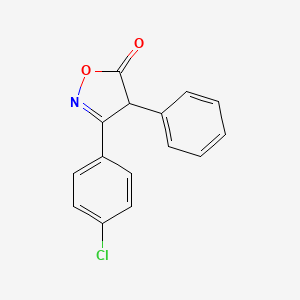
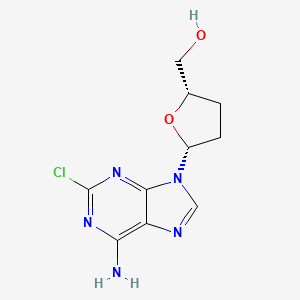

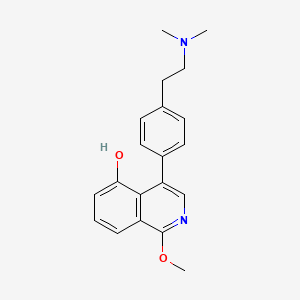
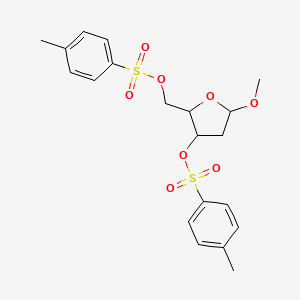
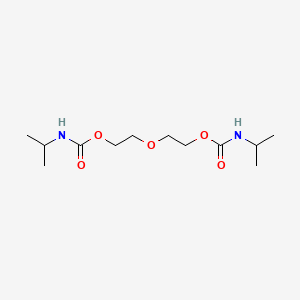
![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)

![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)
